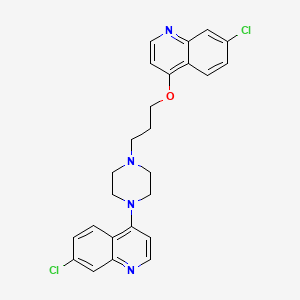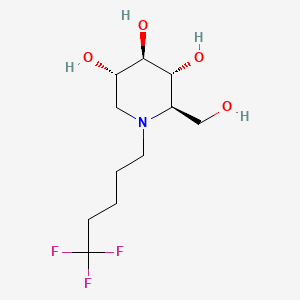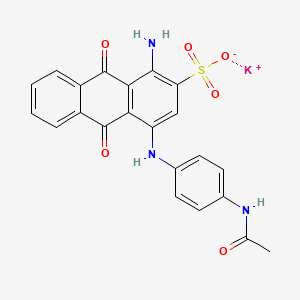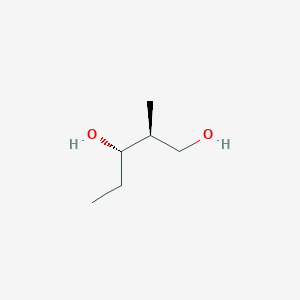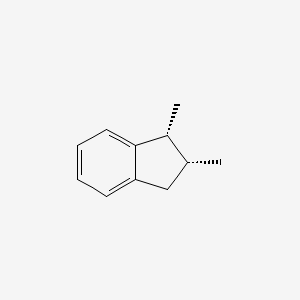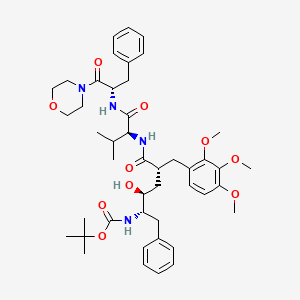
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family This compound is characterized by its three chlorophenyl groups attached to a pyrazoline ring, making it a highly chlorinated derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline typically involves the reaction of appropriate chlorophenyl hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Various chlorinated pyrazoline derivatives
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Affecting cell membrane integrity or intracellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(3,4-dichlorophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is unique due to its highly chlorinated structure, which imparts distinct chemical and biological properties. Its multiple chlorophenyl groups make it more reactive and potentially more effective in various applications compared to less chlorinated analogs.
Propiedades
Número CAS |
109333-45-1 |
|---|---|
Fórmula molecular |
C21H13Cl5N2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H13Cl5N2/c22-14-7-4-12(5-8-14)19-11-20(13-6-9-15(23)18(26)10-13)28(27-19)21-16(24)2-1-3-17(21)25/h1-10,20H,11H2 |
Clave InChI |
YAIOXXUUBKUORT-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



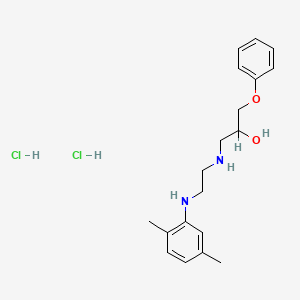
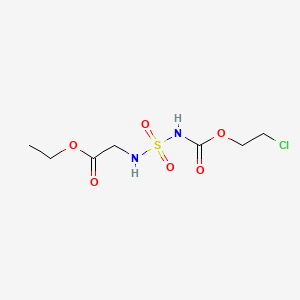
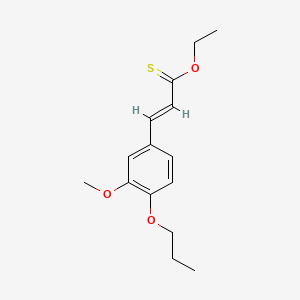
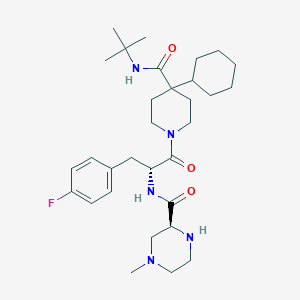
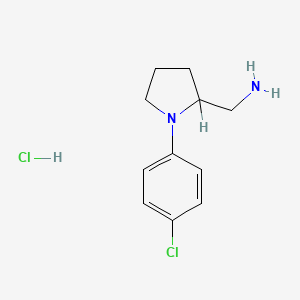
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
